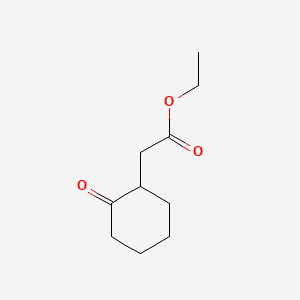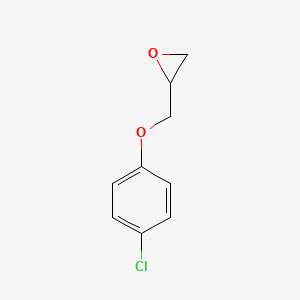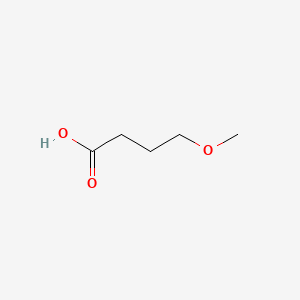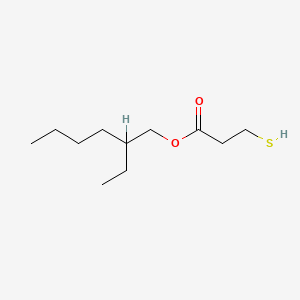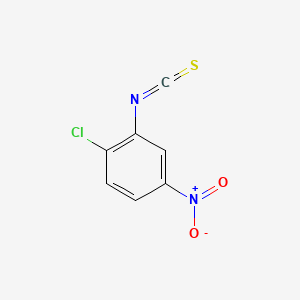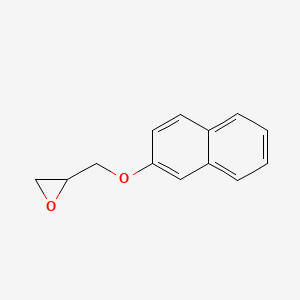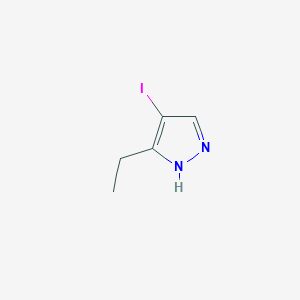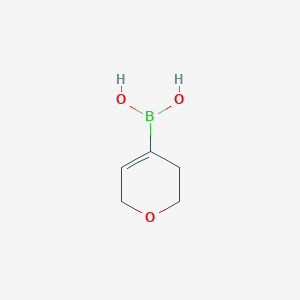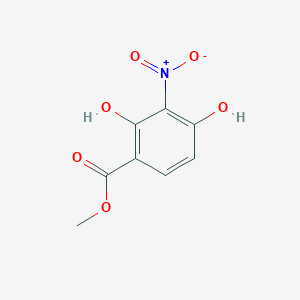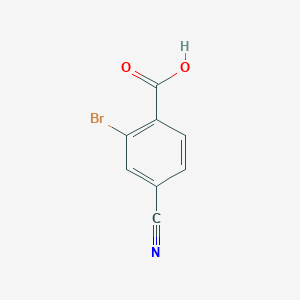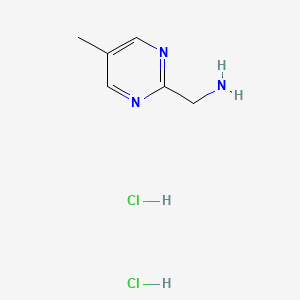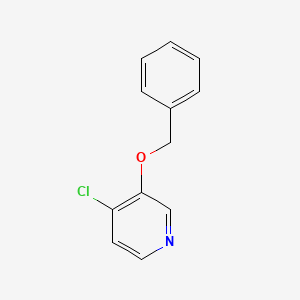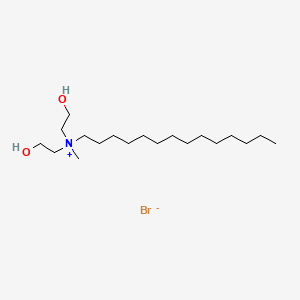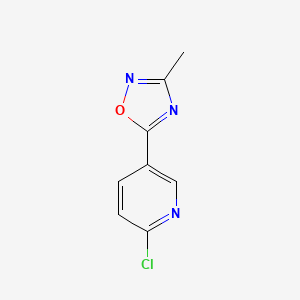
2-Chloro-5-(3-méthyl-1,2,4-oxadiazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a
Applications De Recherche Scientifique
Agents anti-infectieux
La partie 1,2,4-oxadiazole, un composant du composé en question, a été largement étudiée pour son potentiel en tant qu'agent anti-infectieux. La recherche indique que les dérivés de 1,2,4-oxadiazoles présentent des activités antibactériennes, antivirales et antileishmaniennes significatives . Cela suggère que 2-Chloro-5-(3-méthyl-1,2,4-oxadiazol-5-yl)pyridine pourrait être synthétisé en composés ciblant les micro-organismes résistants, offrant une nouvelle voie pour traiter les maladies infectieuses.
Produits chimiques agricoles
Dans le secteur agricole, les dérivés de 1,2,4-oxadiazole se sont avérés prometteurs comme pesticides chimiques en raison de leur large spectre d'activités biologiques . Ils présentent une activité nématicide modérée contre les nématodes parasites des plantes et une activité antifongique, ce qui pourrait être crucial pour la protection des cultures et la sécurité alimentaire.
Agents antibactériens pour les agents pathogènes des plantes
Plus précisément, certains dérivés de 1,2,4-oxadiazole ont démontré de forts effets antibactériens contre Xanthomonas oryzae, qui provoque des maladies chez les plantes de riz . Le composé en question pourrait potentiellement être modifié pour améliorer ses propriétés antibactériennes, offrant un traitement efficace contre la brûlure bactérienne des feuilles et les stries foliaires du riz.
Activité anti-trypanosomiale
Le composé a été associé à la synthèse de molécules qui présentent une activité anti-trypanosomiale, en particulier contre Trypanosoma cruzi, l'agent causal de la maladie de Chagas . Cette application est importante pour le développement de nouveaux traitements pour cette maladie tropicale négligée.
Études d'amarrage moléculaire
Des études d'amarrage moléculaire ont été menées avec des dérivés de 1,2,4-oxadiazole pour comprendre leur mode d'action contre divers agents pathogènes . This compound pourrait servir d'échafaudage clé pour la conception de nouveaux médicaments avec une action ciblée basée sur les prédictions d'amarrage moléculaire.
Synthèse de composés hétérocycliques
Le composé est également précieux comme intermédiaire dans la synthèse d'autres composés hétérocycliques, qui sont présents dans de nombreux médicaments commercialisés . Sa polyvalence en matière de découverte de médicaments en fait une molécule importante pour la recherche et le développement pharmaceutiques.
Gestion de la résistance
En raison de la prolifération des souches de bactéries résistantes aux antibiotiques, il est urgent de trouver de nouveaux médicaments. Le potentiel du composé à être développé en nouveaux agents anti-infectieux pourrait jouer un rôle dans les stratégies de gestion de la résistance .
Découverte de médicaments et études SAR
Enfin, la structure du composé permet d'explorer les relations structure-activité (SAR), ce qui aide à la découverte de nouveaux médicaments avec une efficacité optimisée et une toxicité réduite .
Propriétés
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-7(9)10-4-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDUANSVWZDGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649211 |
Source


|
| Record name | 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-62-1 |
Source


|
| Record name | 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
